BI 01383298

Content Navigation

Product Name

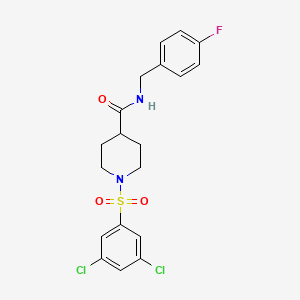

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chemical and Physical Properties

The table below summarizes the key chemical and physical data for BI 01383298 as provided by multiple suppliers and research consortia.

| Property | Value |

|---|---|

| Molecular Weight | 444.0 g/mol [1] or 445.34 g/mol [2] [3] [4] |

| Molecular Formula | C19H19Cl2FN2O3S [1] [2] [5] |

| IUPAC Name | (1-(3,5-dichloro-phenylsulfonyl)-piperidin-4-yl)-((4-fluoro-phenyl)-methylamino)-methanone [1] |

| CAS Number | 2227549-00-8 [2] [3] [4] |

| Purity | Typically ≥98% to 99.91% (HPLC) [2] [3] |

| Storage | Store as a powder at -20°C, protected from light [4] [5] |

Solubility:

- DMSO: Highly soluble (22.27 - 45 mg/mL) [2] [3] [5]

- Water: Insoluble [3] [4]

- Ethanol: Insoluble [3]

- Assay Buffer: Soluble at 10 µM concentration [1]

Biological Activity & Pharmacological Profile

This compound demonstrates high potency and selectivity in inhibiting human NaCT.

| Activity / Parameter | Value / Description |

|---|---|

| IC50 (Human NaCT) | 24 nM (HepG2, endogenous), 56 nM (HEK-hSLC13A5), ~100 nM [2] [3] [6] |

| Selectivity | >1000-fold selective over other SLC13 family members and various transporters [2] [5] |

| Species Specificity | Inhibits human NaCT; no effect on mouse Nact citrate transport [6] [7] |

| Cellular Effect | Reduces HepG2 hepatocellular carcinoma cell proliferation [6] [5] |

Inhibition of Other Substrates: While specific for human NaCT in citrate uptake assays, this compound can also inhibit the transport of L-arginine and its derivatives (ADMA, L-homoarginine) by both human and mouse transporters [7].

Experimental Protocols

Here are methodologies for key experiments using this compound, based on published research.

In Vitro Citrate Uptake Assay [6] [5]

This protocol measures the direct inhibitory effect of this compound on NaCT-mediated citrate uptake.

Citrate uptake assay workflow

- Cell Lines: Use HepG2 cells (constitutive NaCT expression) or HEK293FT cells transiently transfected with human SLC13A5 [6] [5].

- Inhibitor Pre-treatment: Remove culture medium and incubate cells in uptake buffer with or without this compound (e.g., 0.01 to 10 µM) for a desired period [6] [5]. For recovery experiments, wash off the inhibitor and re-incubate cells in fresh culture medium before the uptake assay [6].

- Uptake Measurement: Initiate uptake by adding NaCl-based uptake buffer containing [14C]-citrate (e.g., 4 µM). Incubate for 30 minutes at 37°C [6] [5].

- Termination: Remove radioactive medium, wash cells with ice-cold buffer, and lyse them [6] [5].

- Data Analysis: Measure incorporated radioactivity and normalize to protein content. Determine Na+-dependent uptake by subtracting uptake in Na+-free (e.g., NMDG-Cl) buffer [6] [5].

Colony Formation Assay (Proliferation) [6] [5]

This protocol assesses the long-term impact of NaCT inhibition on cancer cell growth.

Colony formation assay workflow

- Cell Seeding: Seed HepG2 cells at a low density (e.g., 5000 cells per well) in 6-well plates [6] [5].

- Long-Term Treatment: Culture cells in normal medium containing this compound (e.g., 5 or 10 µM) or vehicle control (0.1% DMSO). Replace the medium with fresh corresponding medium every two days [6] [5].

- Colony Visualization: After 10 days, wash cells, fix with methanol, and stain with Giemsa stain. Photograph the colonies [6] [5].

- Quantification: Extract the stain and quantify it spectrophotometrically, or count the colonies manually [6] [5].

Key Research Implications

- Metabolic Diseases: Inhibiting NaCT mimics caloric restriction, showing promise for treating obesity, diabetes, and metabolic syndrome [6].

- Cancer Therapy: Silencing SLC13A5 or inhibiting it with this compound suppresses hepatocellular carcinoma cell proliferation, positioning NaCT as a potential oncology target [6] [5].

- Neurological Research: Mutations in SLC13A5 cause neonatal epilepsy, but this compound's inability to inhibit mouse NaCT complicates traditional animal modeling [7]. Recent findings that it inhibits mouse Nact-mediated arginine transport suggest a potential to study non-citrate substrates in the brain [7].

This compound is a powerful tool for probing human NaCT biology. Its distinct species specificity and irreversible mechanism are critical considerations for experimental design, particularly in translational studies.

References

- 1. | Structural Genomics Consortium this compound [thesgc.org]

- 2. This compound | Other Ion Pumps/Transporters [tocris.com]

- 3. This compound | Sodium Channel inhibitor | Mechanism [selleckchem.com]

- 4. 美国GlpBio - this compound | Cas# 2227549-00-8 [glpbio.cn]

- 5. | Sodium Channel | CAS 2227549-00-8 | Buy BI ... 01383298 BI [invivochem.com]

- 6. Functional analysis of a species-specific inhibitor selective ... [pmc.ncbi.nlm.nih.gov]

- 7. L-Arginine and Cardioactive Arginine Derivatives as ... [mdpi.com]

sodium-coupled citrate transporter NaCT function

Fundamental Biology of NaCT

NaCT is a plasma membrane transporter that mediates the sodium-dependent uptake of citrate into cells. The table below summarizes its core biochemical and functional properties.

| Property | Description |

|---|---|

| Gene | SLC13A5 [1] |

| Protein Name | Sodium-coupled citrate transporter (NaCT) [1] |

| Key Substrate | Citrate (with a preference over other TCA cycle intermediates) [2] [3] |

| Transport Stoichiometry | Electrogenic; 4 Na+ ions per trivalent citrate anion [3] [4] |

| Primary Tissue Expression | Liver (sinusoidal membrane of hepatocytes), neurons in the brain, testis (spermatozoa) [2] [3] [1] |

| Human vs. Mouse Kinetics | Human NaCT: Low-affinity/high-capacity (Km ~600 μM) [3] Mouse NaCT: High-affinity/low-capacity (Km ~10-20 μM) [2] [3] | | Lithium Effect | Stimulates human NaCT transport activity; inhibits rodent NaCT [2] [3] |

Structural Mechanisms and Transport Cycle

Understanding NaCT's structure is key to grasping its function and inhibition. While mouse and human NaCT have not been crystallized, the cryo-EM structure of human NaCT was recently solved, revealing its homodimeric architecture [5].

Each protomer consists of a stationary scaffold domain (TMs 1-4, 7-9) and a mobile transport domain (TMs 5, 6, 10, 11) that moves the substrate across the membrane via an "elevator" mechanism [5]. The substrate-binding site, which accommodates citrate and inhibitors like PF-06649298, is located within the transport domain [5].

The following diagram illustrates the conformational changes of NaCT during its transport cycle, transitioning between outward-facing and inward-facing states.

Experimental Protocols for Functional Analysis

For researchers investigating NaCT, here are detailed methodologies for key functional assays.

Citrate Uptake Assay in Cell Culture

This is a direct method to measure NaCT transport activity.

- Cell Models: Use HEK-293 or similar cell lines overexpressing human SLC13A5. These cells typically lack endogenous NaCT expression, providing a clean background [6] [5]. Primary human or mouse hepatocytes can also be used for a more native environment [2] [7].

- Protocol Outline:

- Culture & Plate Cells: Grow and plate cells in multi-well plates until they reach 80-90% confluency.

- Uptake Buffer: Use a Hanks' Balanced Salt Solution (HBSS) or similar, containing ~136 mM NaCl to provide the sodium gradient for transport [2] [7].

- Introduce Substrate: Incubate cells with a solution containing radiolabeled (e.g., ¹⁴C-citrate) or fluorescently tagged citrate for a defined period (e.g., 2-10 minutes) [7].

- Terminate & Wash: Rapidly remove the substrate solution and wash cells with ice-cold buffer to stop transport.

- Lysate & Quantify: Lyse the cells and measure the accumulated radioactivity or fluorescence using a scintillation counter or plate reader [7].

- Inhibition Testing: To evaluate inhibitors, co-incubate the test compound with the citrate substrate. The half-maximal inhibitory concentration (IC₅₀) can then be calculated from the dose-response curve [7].

Cell Viability-Based Functional Screen (DMS Assay)

This indirect, high-throughput method was successfully used for deep mutational scanning (DMS) to characterize thousands of NaCT variants [6].

- Principle: High intracellular citrate levels are toxic to cells, likely by inducing mitochondrial apoptosis. Functional NaCT expression increases citrate uptake, leading to dose-dependent cell death. Non-functional mutants confer resistance [6].

- Workflow: The diagram below outlines the key steps in this screening process.

NaCT in Human Disease and Drug Discovery

NaCT's central role in metabolism makes it a compelling target for several conditions.

| Disease Area | Role of NaCT & Therapeutic Approach | Evidence |

|---|---|---|

| Metabolic Disorders | Target for Inhibition: Reducing hepatic citrate uptake lowers fatty acid synthesis, improving insulin sensitivity and reducing liver fat. Knockout mice are protected from obesity and fatty liver [7] [8] [5]. | Preclinical (Animal Models) [7] |

| SLC13A5 Epilepsy | Target for Functional Restoration: Autosomal recessive loss-of-function mutations cause severe neonatal epileptic encephalopathy. Therapy aims to restore transporter function [6] [1] [9]. | Human Genetics [1] |

| Cancer Metabolism | Role in Nutrient Limitation: NaCT facilitates citrate import under nutrient-limited conditions, potentially supporting cancer cell metabolism [10]. | Exploratory Research [10] |

Inhibitor Development

Significant progress has been made in developing small-molecule inhibitors. For instance, compound PF-06649298 (PF2) is a potent, selective inhibitor that competes with citrate at the substrate binding site, as confirmed by cryo-EM [5]. Another dicarboxylate molecule, compound 2, was identified as a selective substrate-inhibitor with a clean in vitro safety profile, allowing for in vivo studies where it reduced hepatic lipid levels and improved glycemic control in mice [7].

Important Considerations for Translational Research

- Critical Species Difference: The marked kinetic differences between human and mouse NaCT mean that data from rodent models cannot be directly extrapolated to humans. This is a crucial factor in drug development and in understanding why Slc13a5-knockout mice do not exhibit the epileptic phenotype seen in humans [3] [9].

- Mechanism of SLC13A5 Epilepsy: The exact link between NaCT loss-of-function and seizures is not fully elucidated, but current evidence points to dysregulation of GABA signaling and hyperfunction of NMDA receptors in the brain, possibly related to citrate's role in chelating synaptic Zn²⁺ and other divalent cations [3] [6].

References

- 1. SLC13A5 - Wikipedia [en.wikipedia.org]

- 2. Expression and functional features of NaCT, a sodium - coupled ... [pubmed.ncbi.nlm.nih.gov]

- 3. Plasma Membrane Na+-Coupled Citrate Transporter ... [pmc.ncbi.nlm.nih.gov]

- 4. NACT co-transports trivalent citrate and a sodium ion [reactome.org]

- 5. Structure and inhibition mechanism of the human citrate ... [pmc.ncbi.nlm.nih.gov]

- 6. Large-scale experimental assessment of variant effects on the ... [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and characterization of novel inhibitors of the ... [nature.com]

- 8. Role of sodium dependent SLC13 transporter inhibitors in various... [link.springer.com]

- 9. Distinction between Human and Mouse Functional - Sodium ... Coupled [figshare.com]

- 10. NaCT/SLC13A5 facilitates citrate import and metabolism ... [sciencedirect.com]

BI 01383298 irreversible non-competitive inhibition

Core Characteristics of BI01383298

The table below summarizes the fundamental properties of BI01383298 as a NaCT inhibitor:

| Property | Description |

|---|---|

| Primary Target | Human Na+/Citrate Transporter (hNaCT/SLC13A5) [1] [2] |

| Mechanism | Irreversible, non-competitive inhibition [1] [2] |

| Species Specificity | Inhibits human NaCT; no effect on mouse NaCT (Nact) for citrate transport [1] [3] |

| Key Functional Effect | Exposure results in decreased proliferation of HepG2 cells (human liver cells) [1] [4] |

Quantitative Biological Data

The following table consolidates the key quantitative data from various experimental models:

| Parameter | Value / Range | Experimental Context |

|---|---|---|

| IC₅₀ (Citrate Uptake) | ~100 nM [1] | Human NaCT in HEK293 cells & constitutive NaCT in HepG2 cells |

| 24 nM [4] | HepG2 cells (endogenous SLC13A5 expression) | |

| 56 nM [4] | HEK293 cells overexpressing hSLC13A5 | |

| Inhibition of Arginine Transport | Significant inhibition [3] | Human and mouse NaCT/Nact-mediated arginine, ADMA, and L-homoarginine uptake |

| Selectivity | >1000-fold [4] | Selective over other SLC13 family members and various transporters |

Detailed Experimental Protocols

Here are the methodologies for key experiments characterizing BI01383298.

Uptake Measurement in HepG2 and HEK293FT Cells [1] [4]

- Cell Culture: HepG2 cells are seeded and cultured for 1-2 days. HEK293FT cells are transfected with human or mouse SLC13A5 cDNA.

- Inhibition & Uptake: Cells are incubated in a NaCl buffer with or without BI01383298. Uptake is initiated by adding [¹⁴C]-citrate.

- Controls: Na+-dependent uptake is specifically calculated by subtracting uptake in a Na+-free (NMDG-Cl) buffer.

- Recovery Experiments: To test irreversibility, the inhibitor is removed, cells are washed and incubated in fresh buffer, and citrate uptake is measured again.

- Data Analysis: Uptake velocity is normalized to protein content. Kinetic parameters (Km, Vmax) are determined by fitting data to the Michaelis-Menten equation.

Colony Formation Assay [1] [4]

- Procedure: HepG2 cells are seeded at a low density and cultured for 10 days in a medium containing BI01383298 or vehicle control (DMSO), with the medium changed every other day.

- Analysis: After 10 days, cells are washed, fixed with methanol, and stained with Giemsa stain. Colonies are photographed, and the stain is extracted and quantified to assess the inhibitor's effect on cell proliferation.

Mechanism and Therapeutic Pathways

BI01383298 inhibits the human NaCT (SLC13A5), which normally transports citrate from the blood into hepatocytes and neurons. The following diagram illustrates the metabolic consequences of this inhibition, which underlies its therapeutic potential.

Figure 1: Metabolic impact of NaCT inhibition. BI01383298 blocks citrate uptake, altering key pathways in hepatocytes to produce beneficial metabolic effects.

Important Research Considerations

- Species Specificity is Critical: BI01383298's inactivity on mouse NaCT means data from standard mouse models cannot be directly translated to humans [1] [5].

- Complex Substrate Profile: While specific for citrate transport inhibition over other tested substrates, BI01383298 also blocks the transport of L-arginine and its derivatives (ADMA, L-homoarginine) by both human and mouse transporters [3] [6].

- Therapeutic Potential and Challenge: Inhibiting hepatic NaCT is a promising strategy for treating metabolic diseases. However, as human SLC13A5 loss-of-function mutations cause epileptic encephalopathy, a key challenge is developing inhibitors that do not cross the blood-brain barrier to avoid neurological side effects [5].

References

- 1. Functional analysis of a species-specific inhibitor selective for human... [pmc.ncbi.nlm.nih.gov]

- 2. BI 01383298 | Sodium Channel inhibitor | Mechanism [selleckchem.com]

- 3. L-Arginine and Cardioactive Arginine Derivatives as ... [mdpi.com]

- 4. | Sodium Channel | CAS 2227549-00-8 | Buy BI ... 01383298 BI [invivochem.com]

- 5. Consequences of NaCT/SLC13A5/mINDY deficiency [pmc.ncbi.nlm.nih.gov]

- 6. , Citrate transporter BI (TBI4191) – Tribioscience 01383298 inhibitor [tribioscience.com]

SLC13A5 NaCT mINDY transporter role in metabolism

Biological Functions and Metabolic Roles of NaCT

The sodium-coupled citrate transporter (NaCT), encoded by the SLC13A5 gene, is a plasma membrane transporter that facilitates the cellular uptake of citrate and other intermediates of the tricarboxylic acid (TCA) cycle [1] [2]. Its function is critical in regulating systemic energy metabolism.

- Primary Function and Mechanism: NaCT mediates the electrogenic, sodium-dependent co-transport of divalent citrate anions from the extracellular space into the cell [3]. This process couples the transport of one citrate molecule to the co-transport of three to four Na+ ions [3].

- Key Metabolic Roles:

- Precursor for Fatty Acid Synthesis: In the liver, cytosolic citrate is a primary carbon source for de novo lipogenesis. Imported citrate is cleaved by ATP-citrate lyase (ACLY) to generate acetyl-CoA, the fundamental building block for fatty acids and cholesterol [1] [3].

- Allosteric Regulation: Citrate allosterically activates acetyl-CoA carboxylase (ACC), the first committed enzyme in fatty acid synthesis, and inhibits phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis [1]. This dual role makes citrate a key metabolic regulator.

- Neuromodulation: In the brain, citrate is abundant in the cerebrospinal fluid and is implicated in influencing neuronal excitability, potentially through chelation of ions or as a precursor for neurotransmitters like glutamate and GABA [2] [4].

The table below summarizes the quantitative transport characteristics of human NaCT compared to its rodent ortholog, highlighting critical species-specific differences.

| Feature | Human NaCT | Rodent NaCT |

|---|---|---|

| Citrate Transport Affinity (KM) | Low-affinity (≈ 650–5000 µM) [2] | High-affinity (≈ 20–40 µM) [2] |

| Transport Capacity | High-capacity [2] | Low-capacity [2] |

| Lithium (Li⁺) Effect | Marked activation of transport [2] | Inhibition of transport [2] |

| Physiological Implication | Not saturated at physiological plasma citrate (≈ 200 µM) [2] | Near saturation at physiological concentrations [2] |

Structural Insights and Inhibition Mechanisms

Recent high-resolution structures have greatly advanced the understanding of NaCT's function and inhibition.

- Overall Architecture: Cryo-EM structures reveal that human NaCT functions as a homodimer [1]. Each protomer consists of a static scaffold domain (TMs 1-4, 7-9) and a mobile transport domain (TMs 5, 6, 10, 11) that undergoes conformational changes to shuttle the substrate across the membrane [1]. This follows an "elevator" transport mechanism.

- Substrate and Inhibitor Binding: The substrate-binding site is located within the transport domain and is formed by two conserved Ser-Asn-Thr (SNT) signature motifs [1]. The small-molecule inhibitor PF-06649298 (PF2) contains a dicarboxylate moiety and competes for the same binding site as citrate, acting as a direct competitive inhibitor and arresting the transport cycle [1].

- Rationalizing Disease Mutations: Structural models show that many loss-of-function mutations (e.g., G219R, T227M, L488P) cluster in key regions. Some disrupt sodium or citrate binding, while others (e.g., C50R, G417E) cause protein misfolding and retention in the endoplasmic reticulum, preventing proper trafficking to the plasma membrane [4] [5].

The following diagram illustrates the conformational changes of the NaCT dimer during its transport cycle, based on structural data.

NaCT transport cycle showing the elevator-like movement of the transport domain between outward-facing and inward-facing states.

Association with Human Diseases

NaCT has emerged as a significant protein in two contrasting disease areas: metabolic syndrome and a rare neurological disorder.

- SLC13A5 Citrate Transporter Disorder: This is an autosomal recessive epileptic encephalopathy caused by biallelic loss-of-function mutations in the SLC13A5 gene [6] [4]. Key clinical features include:

- Early-Onset Seizures: Seizures begin within the first few days of life and are often intractable [6] [4].

- Developmental Delay: Patients experience global developmental delay, movement disorders, and limited expressive language [6] [7].

- Tooth Abnormalities: Defects in tooth enamel (hypoplasia) are common [6] [5].

- Biomarker: Elevated levels of citrate in both plasma and cerebrospinal fluid are a hallmark of the disorder [2] [4].

- Metabolic Diseases: In contrast to the neurological disorder, reduced NaCT function in the liver is protective.

- Protective Role of Inhibition: Knockout of Slc13a5 in mice protected them from high-fat diet-induced obesity, insulin resistance, and hepatic steatosis by reducing lipogenesis and enhancing lipid oxidation [3].

- Therapeutic Target: NaCT is a promising drug target for treating non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and obesity [1] [3]. Inhibiting NaCT reduces the cytosolic citrate pool available for fat synthesis.

Research Methodologies and Experimental Models

A variety of models and techniques are used to study the biology and pathophysiology of NaCT.

- In Vitro Models:

- Heterologous Expression Systems: HEK293 and COS-7 cells are commonly transfected with wild-type or mutant SLC13A5 cDNA to study protein expression, localization (via immunoblotting and confocal microscopy), and transport function (via radiolabeled or fluorescent citrate uptake assays) [5].

- Hepatoma Cell Lines: HepG2 cells are used to investigate the role of NaCT in hepatic lipid metabolism. siRNA knockdown of SLC13A5 in these cells reduces lipid content [3].

- In Vivo Models:

- siRNA Knockdown: Liver-selective siRNA-mediated knockdown of Slc13a5 in adult mice fed a Western diet prevented hepatic steatosis and improved insulin sensitivity, independent of body weight changes [3].

- Genetic Knockout Mice: Whole-body Slc13a5-/- mice are protected from adiposity and insulin resistance, mirroring a caloric restriction phenotype [3] [7].

- Advanced Models:

- Patient-derived iPSCs: Induced pluripotent stem cells (iPSCs) from patients with SLC13A5 disorder can be differentiated into neurons and hepatocytes. These models better recapitulate human physiology and are used to explore cell-type-specific disease mechanisms [4].

- Deep Mutational Scanning (DMS): A recent large-scale study experimentally assessed the functional impact of nearly 10,000 SLC13A5 mutations, providing a comprehensive map of variants that disrupt transporter production, membrane localization, or citrate uptake function [8].

The workflow for a standard citrate uptake assay to characterize NaCT function or inhibition is summarized below.

Generalized workflow for a radiolabeled citrate uptake assay in cultured cells.

References

- 1. Structure and inhibition mechanism of the human citrate ... [pmc.ncbi.nlm.nih.gov]

- 2. Mapping the Metabolic Niche of Citrate ... - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of citrate cotransporter Slc13a5/mINDY by RNAi ... [pmc.ncbi.nlm.nih.gov]

- 4. Novel Approaches to Studying SLC13A5 Disease [mdpi.com]

- 5. Analysis of naturally occurring mutations in the human ... [nature.com]

- 6. The growing research toolbox for SLC13A5 citrate transporter ... [pmc.ncbi.nlm.nih.gov]

- 7. SLC13A5 [en.wikipedia.org]

- 8. Comprehensive study maps genetic mutations in SLC13A5 ... [news-medical.net]

Comprehensive Technical Guide: NaCT Citrate Transport in Hepatocytes and Therapeutic Targeting

Introduction to NaCT Biology and Function

The Sodium-coupled Citrate Transporter (NaCT/SLC13A5) is a critical membrane protein responsible for the cellular uptake of citrate in a sodium-dependent manner. As a member of the solute carrier family 13 (SLC13), NaCT functions as a key regulatory point in intermediary metabolism by controlling the flux of citrate from the extracellular space into the cytosol. NaCT is predominantly expressed in hepatocytes within the liver, with additional significant expression in the brain, testis, and salivary gland, reflecting its tissue-specific metabolic roles [1] [2]. The transporter exhibits a distinct preference for citrate over other dicarboxylates, with a high binding affinity that enables efficient citrate uptake even at physiological plasma concentrations of approximately 100-150 μM [3] [2]. This selective transport capability positions NaCT as a crucial link between circulatory citrate and intracellular metabolic processes, particularly in tissues with high lipogenic potential like the liver.

The molecular architecture of NaCT has recently been elucidated through cryo-electron microscopy studies, revealing important insights into its structure-function relationship. NaCT forms a homodimeric complex with each protomer consisting of a scaffold domain and a transport domain [1]. The transport domain contains two conserved Ser-Asn-Thr (SNT) signature motifs that coordinate sodium ions and form critical components of the substrate binding pocket. These structural features facilitate the elevator mechanism of transport, wherein the transport domain undergoes rigid-body movements to translocate citrate across the membrane barrier [1]. The binding site accommodates the tricarboxylate anion through specific ionic and hydrogen-bonding interactions, with the citrate molecule coordinated by residues from transmembrane helices TM5, TM6, and TM10. This precise molecular arrangement explains both the substrate specificity and the sodium coupling mechanism that drives citrate accumulation against concentration gradients, ultimately influencing multiple metabolic pathways in hepatocytes.

Table 1: Key Characteristics of Human NaCT (SLC13A5)

| Parameter | Details | Experimental Evidence |

|---|---|---|

| Gene Locus | Chromosome 17 (17p13.1) | Genomic studies |

| Protein Structure | Homodimer with 11 transmembrane helices per protomer | Cryo-EM (3.04 Å resolution) [1] |

| Primary Substrate | Citrate (preferred over other dicarboxylates) | Transport assays [3] |

| Sodium Coupling | 4:1 Na+:citrate stoichiometry | Electrophysiological studies |

| Tissue Expression | Liver > Brain > Testis > Salivary Gland | Transcriptomics, qPCR [2] |

| Inhibitor Examples | PF-06649298 (Compound 2), PF-06678419 (Compound 4) | Patent literature [3] |

Therapeutic Rationale for NaCT Targeting

NaCT Inhibition for Metabolic Disorders

The inhibition of hepatic NaCT has emerged as a promising therapeutic strategy for treating metabolic disorders including type 2 diabetes (T2D), obesity, and non-alcoholic fatty liver disease (NAFLD). The fundamental rationale stems from citrate's dual role as a metabolic intermediate and a key regulatory molecule. Intracellular citrate allosterically inhibits phosphofructokinase (PFK), the rate-limiting enzyme of glycolysis, while simultaneously promoting the polymerization and activation of acetyl-CoA carboxylase (ACC), which catalyzes the committed step in de novo lipogenesis (DNL) [3]. By reducing hepatic citrate uptake, NaCT inhibitors potentially decrease glycolytic flux while diminishing the substrate availability and allosteric activation necessary for DNL. This dual mechanism offers a unique approach to addressing multiple pathological features of metabolic syndrome, including hepatic steatosis, hyperglycemia, and insulin resistance [3].

Substantial evidence from genetic and pharmacological studies supports the therapeutic potential of NaCT inhibition. SLC13A5 knockout mice demonstrate a metabolicly favorable phenotype characterized by improved glycemic control, reduced hepatic lipid accumulation, and enhanced insulin sensitivity, particularly when challenged with a high-fat diet [3]. These protective effects are attributed primarily to suppressed hepatic glucose production and reduced lipogenesis. Similarly, antisense oligonucleotide-mediated knockdown of SLC13A5 in rats replicated these metabolic benefits, confirming the potential of pharmacological NaCT inhibition [3]. More recently, human genetic evidence from Mendelian randomization studies has corroborated these findings, showing that genetically proxied SLC13A5 inhibition associates with improved kidney function parameters, including higher estimated glomerular filtration rate (eGFR) and lower blood urea nitrogen (BUN) [4]. This human genetic validation significantly strengthens the therapeutic rationale for NaCT inhibitor development.

Clinical Evidence and Pathological Associations

Human pathological studies have revealed significant associations between NaCT expression and metabolic diseases. Patients with non-alcoholic fatty liver disease (NAFLD) demonstrate elevated hepatic SLC13A5 expression that positively correlates with both body fat percentage and liver fat content [2]. This overexpression potentially enhances citrate uptake, thereby accelerating lipogenesis and exacerbating hepatic steatosis. Interestingly, NaCT inhibition may also offer renoprotective effects through a different mechanism. By reducing hepatic citrate clearance, SLC13A5 inhibitors increase plasma citrate levels, making more citrate available for renal energy metabolism [4]. The kidney relies on citric acid cycle intermediates for energy production, particularly in the proximal tubules, and enhanced citrate delivery may support renal function under pathological conditions. This mechanism is supported by Mendelian randomization data showing that genetic variants associated with SLC13A5 inhibition and consequent elevated plasma citrate correlate with improved kidney function parameters [4].

The therapeutic potential of NaCT inhibition extends beyond metabolic diseases to neurological disorders, though with important caveats. Loss-of-function mutations in SLC13A5 cause a severe form of early-onset epileptic encephalopathy (SLC13A5-Epilepsy) in newborns, characterized by seizures and developmental delay [1]. This neurological phenotype appears to result from impaired citrate uptake in the brain, leading to altered neuronal metabolism and function. Paradoxically, while complete loss of NaCT function in the brain is pathological, partial inhibition of hepatic NaCT may remain therapeutically beneficial due to the tissue-specific expression and functions of citrate. This dichotomy highlights the importance of tissue-specific targeting in NaCT inhibitor development, aiming to achieve hepatic effects without significant brain exposure. The contrasting outcomes of NaCT inhibition in different tissues underscore the complex physiology of citrate metabolism and the need for carefully designed therapeutic agents.

NaCT Inhibitor Characterization

The development of potent and selective NaCT inhibitors has been a focus of pharmaceutical research, culminating in the discovery of several promising compounds. Among the most characterized inhibitors is PF-06649298 (Compound 2), a novel small dicarboxylate molecule that demonstrates high potency and selectivity for NaCT. This compound inhibits citrate transport with an IC~50~ of 0.41 μM in HEK-293 cells overexpressing SLC13A5, while showing significantly reduced potency in cryopreserved human hepatocytes (IC~50~ = 16.2 μM) and mouse hepatocytes (IC~50~ = 4.5 μM) [3]. The stereochemistry of Compound 2 is critical for its activity, with the R-enantiomer exhibiting approximately 60-fold greater potency than the S-enantiomer, highlighting the stereosensitive nature of NaCT inhibition [3]. Another compound, PF-06678419 (Compound 4), an iodo-substituted analog, demonstrates similar potency (IC~50~ = 0.44 μM) but reduced selectivity within the SLC13 transporter family [3].

Mechanistic studies have revealed that these dicarboxylate inhibitors function as both substrates and competitive inhibitors of NaCT. Binding and transport experiments using tritiated Compound 2 ([³H]-2) demonstrated that the inhibitor specifically interacts with NaCT in a sodium-dependent manner and competes with citrate for the same binding site [3]. This competitive inhibition suggests that the compounds are recognized as substrates and transported into cells, thereby blocking citrate uptake. Structural biology approaches have provided atomic-level insights into the inhibition mechanism through cryo-EM structures of NaCT in complex with PF-06649298 [1]. These structures reveal that the inhibitor binds at the same site as citrate, occupying the substrate-binding pocket in the transport domain and effectively arresting the transporter's conformational cycle. The inhibitor-protein interactions explain the selectivity profile of these compounds, which preferentially inhibit NaCT over the homologous dicarboxylate transporters NaDC1 and NaDC3, addressing potential off-target effects [1].

Table 2: Characteristics of Representative NaCT Inhibitors

| Compound | IC~50~ in HEK-NaCT Cells | Selectivity (NaDC1/NaDC3) | Key Properties | Mechanism |

|---|---|---|---|---|

| PF-06649298 (Compound 2) | 0.41 μM | >100-fold selective | Low MW, polar dicarboxylate; poor membrane permeability | Competitive substrate inhibitor [3] |

| PF-06678419 (Compound 4) | 0.44 μM | Reduced selectivity | Iodo-substituted analog | Competitive inhibitor [3] |

| Earlier compounds | ~1 mM | Not selective | Cytotoxicity concerns | Weak inhibition [3] |

Experimental Models for NaCT Research

In Vitro and Ex Vivo Models

The study of NaCT function and inhibition employs various in vitro model systems, each with distinct advantages and limitations. Heterologous expression systems using HEK-293 or CHO cells stably transfected with SLC13A5 provide a controlled environment for initial compound screening and mechanistic studies. These systems offer high signal-to-noise ratios by minimizing background citrate transport and allow for precise manipulation of experimental conditions [3]. However, they lack the native cellular context of hepatocytes, which may influence transporter function and regulation. For more physiologically relevant studies, primary hepatocytes from human, rat, or mouse sources represent the gold standard. Primary hepatocytes maintain endogenous expression of NaCT as well as the complete metabolic network necessary for interpreting the functional consequences of citrate transport [2]. Recent protocol optimizations have improved the yield and viability of isolated hepatocytes, achieving approximately 75-90 million cells per rat liver with 86-93% viability [5].

For specialized applications investigating hepatobiliary disposition, sandwich-cultured hepatocytes (SCH) offer significant advantages. SCH maintain hepatocyte polarity with proper localization of basolateral and canalicular transporters, including functional bile networks [6]. This model system is particularly valuable for studying the interplay between NaCT-mediated citrate uptake and subsequent metabolic fate, including potential biliary excretion of metabolites. SCH have been used extensively to assess hepatobiliary disposition of endogenous compounds and xenobiotics, with maintained expression of uptake transporters (NTCP, OATPs) and canalicular efflux transporters (BSEP, P-gp, MRP2) over several days in culture [6]. For metabolic studies, hepatoma cell lines such as HepG2 and Huh7 endogenously express SLC13A5 and have been instrumental in elucidating the metabolic consequences of NaCT inhibition, particularly under nutrient-limited or hypoxic conditions [2].

In Vivo Models and Genetic Approaches

Genetic mouse models have been fundamental in validating NaCT as a therapeutic target and understanding its physiological functions. SLC13A5 knockout mice display a metabolically favorable phenotype characterized by protection against high-fat diet-induced obesity, insulin resistance, and hepatic steatosis [3]. These animals exhibit increased energy expenditure, enhanced lipid oxidation, and reduced lipogenesis, providing compelling evidence for the metabolic benefits of NaCT inhibition. Complementary to genetic ablation, antisense oligonucleotide (ASO)-mediated knockdown of SLC13A5 in rats has confirmed these metabolic improvements, including enhanced insulin sensitivity and reduced hepatic triglyceride content [3]. These genetic approaches have been instrumental in establishing the therapeutic rationale for NaCT inhibition in metabolic diseases.

Beyond conventional rodent models, human genetic studies using Mendelian randomization have provided crucial human-centric validation of NaCT targeting. This approach leverages naturally occurring genetic variants in the SLC13A5 gene region that are associated with elevated plasma citrate levels (presumably reflecting reduced NaCT function) to infer the therapeutic effects of pharmacological inhibition [4]. These studies have demonstrated that genetically proxied SLC13A5 inhibition associates with improved kidney function, higher plasma calcium, and lower fasting glucose, providing valuable insights into potential clinical applications and safety profiles [4]. Additionally, models of SLC13A5 deficiency have been developed to understand the neurological consequences of impaired citrate transport, particularly relevant for the rare SLC13A5-Epilepsy disorder. These complementary model systems collectively enable comprehensive evaluation of NaCT function and inhibition across physiological and pathological contexts.

Research Methodologies and Protocols

Citrate Uptake and Inhibition Assays

The core methodology for evaluating NaCT function involves measuring radiolabeled citrate uptake in cellular systems. The standard protocol utilizes [¹⁴C]-citrate or [³H]-citrate to quantify transport activity in NaCT-expressing cells. For this assay, cells are seeded in multi-well plates and grown to confluence. Before the experiment, cells are washed with uptake buffer (e.g., Hank's Balanced Salt Solution) and pre-incubated for a brief period [3]. The reaction is initiated by adding uptake buffer containing radiolabeled citrate (typically 1-10 μCi/mL) with or without inhibitors. After incubation (usually 2-10 minutes at 37°C), uptake is terminated by rapid washing with ice-cold buffer, followed by cell lysis and scintillation counting. Sodium dependence can be confirmed by replacing sodium with choline or lithium in the uptake buffer. For inhibitor screening, test compounds are added at varying concentrations during the uptake phase, and IC~50~ values are determined using nonlinear regression of concentration-response data [3].

For more detailed mechanistic studies, saturation kinetics experiments are performed by measuring citrate uptake across a range of substrate concentrations (e.g., 1 μM to 10 mM). These data allow calculation of the Michaelis-Menten parameters K~m~ (affinity) and V~max~ (capacity) for citrate transport. Competition experiments can further characterize inhibitor specificity by testing whether excess unlabeled citrate or other dicarboxylates effectively compete with radiolabeled citrate uptake. In the case of substrate-like inhibitors such as PF-06649298, trans-stimulation experiments can be conducted, where preloading cells with unlabeled compound potentially enhances the efflux of preloaded radiolabeled citrate, confirming the compound's transport by NaCT [3]. For compounds with poor membrane permeability, such as dicarboxylate inhibitors, uptake experiments in inverted membrane vesicles may be necessary to distinguish between transport and binding.

Hepatocyte Isolation and Culture Models

The isolated perfused rat liver model provides an ex vivo system for studying hepatic citrate uptake and metabolism. The standard protocol involves in situ perfusion of the liver via the portal vein with a calcium-free EDTA buffer (37°C) to flush out blood and disrupt cell-cell connections, followed by perfusion with collagenase IV-containing buffer to digest the extracellular matrix [5]. The liver is then carefully dissociated, and hepatocytes are purified through density-gradient centrifugation using Percoll or similar media. Optimal results are achieved with perfusion flow rates of 25-40 mL/min, collagenase concentrations of 50-100 μg/mL, and minimal mechanical disruption during dissociation [5]. With this approach, yields of 75-90 million hepatocytes per rat liver with 86-93% viability can be consistently obtained.

For sandwich-cultured hepatocytes (SCH), the isolated hepatocytes are seeded onto collagen-coated plates at high density (0.7-1.0 million cells/well) and allowed to attach for 4-6 hours. After attachment, the cells are overlaid with a second layer of gelled collagen (or Matrigel) to establish the sandwich configuration that promotes polarization and maintenance of hepatocyte function [6]. The SCH model is particularly valuable for investigating the interplay between citrate uptake and metabolism, as these cultures maintain expression and proper localization of hepatic transporters and metabolic enzymes for several days. For metabolic studies, SCH or conventional hepatocyte cultures can be incubated with [¹³C]-labeled citrate to track its metabolic fate using stable isotope tracing and mass spectrometry analysis. This approach has demonstrated that exogenous citrate significantly contributes to central carbon metabolism and de novo lipogenesis, particularly under hypoxic conditions or nutrient limitation [2].

Research workflow for NaCT inhibitor development

Conclusion and Future Directions

The study of NaCT citrate transport in hepatocytes has evolved from basic biological investigation to targeted therapeutic development with significant clinical potential. The compelling preclinical evidence from genetic and pharmacological studies, combined with emerging human genetic validation, strongly supports NaCT inhibition as a promising approach for treating metabolic disorders including NAFLD, type 2 diabetes, and obesity. The recent structural insights into NaCT-inhibitor complexes provide a rational foundation for optimizing compound selectivity and potency while minimizing potential off-target effects [1]. As research progresses, several key areas warrant continued focus, including the refinement of tissue-specific targeting strategies to maximize hepatic effects while avoiding neurological consequences, the identification of robust biomarkers for clinical development, and the exploration of potential applications in renal diseases based on Mendelian randomization data [4].

For researchers entering this field, the integrated experimental approaches outlined in this guide provide a comprehensive framework for investigating NaCT biology and therapeutic modulation. The combination of in vitro screening systems, physiologically relevant hepatocyte models, and validated animal models enables rigorous evaluation of potential NaCT inhibitors at multiple levels. Moving forward, the translation of NaCT inhibitors into clinical testing will benefit from careful consideration of the human genetic evidence, which suggests not only efficacy parameters but also potential safety considerations. The continued elucidation of NaCT's role in hepatic metabolism and its integration with broader physiological processes will undoubtedly yield new insights and opportunities for therapeutic intervention in metabolic diseases.

References

- 1. Structure and inhibition mechanism of the human citrate ... [pmc.ncbi.nlm.nih.gov]

- 2. /SLC13A5 facilitates NaCT import and metabolism under... citrate [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of novel inhibitors of the... [nature.com]

- 4. The citrate SLC13A5 as a therapeutic target for kidney... transporter [bmcmedicine.biomedcentral.com]

- 5. Optimized Protocol for Primary Rat Hepatocyte Isolation ... [mdpi.com]

- 6. Sandwich-Cultured Hepatocytes as a Tool to Study Drug ... [pmc.ncbi.nlm.nih.gov]

Biological Function and Regulation of SLC13A5

References

- 1. Molecular Mechanisms of the SLC13A5 Gene Transcription [mdpi.com]

- 2. Molecular Mechanisms of the SLC13A5 Gene Transcription [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of citrate cotransporter Slc13a5/mINDY by RNAi ... [pmc.ncbi.nlm.nih.gov]

- 4. Mapping the Metabolic Niche of Citrate ... - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 5. The citrate transporter SLC13A5 as a therapeutic target for ... [bmcmedicine.biomedcentral.com]

- 6. The citrate transporters SLC13A5 and SLC25A1 elicit ... [nature.com]

- 7. THE ROLE OF INDY IN METABOLIC REGULATION [sciencedirect.com]

- 8. The growing research toolbox for SLC13A5 citrate transporter ... [pmc.ncbi.nlm.nih.gov]

- 9. The osteoblast sodium-citrate co-transporter (SLC13A5) [sciencedirect.com]

BI 01383298 citrate uptake assay protocol

Compound Profile & Quantitative Data

The following table summarizes the key characteristics of BI 01383298 as reported in the literature [1] [2].

| Property | Details |

|---|---|

| IUPAC Name | 1-((3,5-Dichlorophenyl)sulfonyl)-N-(4-fluorobenzyl)piperidine-4-carboxamide [2] |

| CAS Number | 2227549-00-8 [2] |

| Molecular Formula | C₁₉H₁₉Cl₂FN₂O₃S [2] |

| Molecular Weight | 445.34 g/mol [2] |

| Target | Sodium-coupled citrate transporter (NaCT/SLC13A5) [1] [2] |

| IC₅₀ (Human NaCT) | ~100 nM (HEK293 cells); ~24 nM (HepG2 cells) [1] [2] |

| Inhibition Mode | Irreversible & Non-competitive [1] |

| Species Specificity | Inhibits human NaCT; no effect on mouse NaCT [1] |

| Selectivity | >1000-fold selective over other SLC13 family members [2] |

Detailed Experimental Protocols

Here is the detailed methodology for the citrate uptake assay and a cell proliferation assay as described in the research [1] [2].

Citrate Uptake Measurement in HepG2 Cells

This protocol measures the inhibitory effect of this compound on the constitutive activity of SLC13A5 in a human hepatocellular carcinoma cell line.

- Cell Line: HepG2 cells (ATCC: CVCL_0027) [1] [2].

- Cell Culture: Culture cells in high-glucose DMEM, supplemented with 10% FBS, 1% penicillin/streptomycin, 1 mM pyruvate, and 1 mM non-essential amino acids [1] [2].

- Seeding: Seed cells at a density of 4 × 10⁵ cells per well on 24-well culture plates and culture for 1–2 days prior to the assay [1] [2].

- Assay Buffer: Use a NaCl buffer (140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, buffered with 25 mM HEPES/Tris, pH 7.5). For human SLC13A5, include 10 mM LiCl as it is an activator. Note: LiCl is an inhibitor of the murine transporter [1] [2].

- Inhibition:

- Uptake Initiation:

- Termination & Measurement:

- Data Normalization:

- Kinetic Analysis:

- Perform uptake at varying citrate concentrations (e.g., 0.5–30 mM).

- Subtract the non-saturable component (estimated from uptake in Na⁺-free buffer) from the total uptake velocity.

- Analyze the saturable component using the Michaelis-Menten equation (e.g., with GraphPad Prism software) and present data as an Eadie-Hofstee plot [1].

Colony Formation Assay (Cell Proliferation)

This protocol assesses the long-term effect of this compound on HepG2 cell proliferation [1] [2].

- Seeding: Seed HepG2 cells at 5000 cells per well in 6-well culture plates.

- Treatment: Culture cells in normal medium containing:

- 0.1% DMSO (vehicle control)

- 5 or 10 µM BI01383298 (in 0.1% DMSO)

- Maintenance: Change the medium with fresh corresponding medium every other day for 10 days.

- Analysis:

Experimental Workflow and Mechanism of Action

The diagram below illustrates the key steps and logic of the citrate uptake assay.

citrate uptake assay workflow

The following diagram summarizes the biological role of the NaCT transporter and the mechanism of this compound inhibition, based on the described metabolic context [1] [3].

NaCT transporter function and inhibition

Key Technical Notes

- Irreversible Inhibition: The non-competitive and irreversible nature of this compound means that pre-incubating cells with the inhibitor before the uptake assay will likely yield the strongest effect, and recovery experiments require thorough washing [1].

- Species Specificity is Critical: this compound is ineffective against mouse or rat NaCT. This must be considered when planning in vitro models or interpreting data from different cell lines [1].

- Solubility & Handling: this compound has good solubility in DMSO (~37 mg/mL). Protect the compound from light during storage and solution preparation [2].

References

SLC13A5 Inhibition in HepG2 Cells: Application Notes & Protocols

| Aspect | Key Details |

|---|---|

| Biological Rationale | Hepatic citrate uptake regulation; metabolic disease target [1] [2] |

| HepG2 Model Utility | Endogenous NaCT expression; citrate uptake inhibitable by metformin [3] |

| Key Inhibitor (PF-06649298) | High-affinity competitive inhibitor; IC~50~ = 0.41 µM (HEKNaCT), 16.2 µM (hepatocytes) [2] |

| Genetic Knockdown | shRNA/lentivirus; suppresses proliferation, reduces citrate/ATP, activates AMPK [4] |

| Citrate Uptake Assay | Na+-dependent transport; Li+ enhancement; radioactive/HPLC detection [2] [3] [5] |

| Metabolic Readouts | Intracellular citrate, ATP/ADP, lipid content, AMPK/mTOR signaling [4] |

Introduction and Biological Significance

The sodium-coupled citrate transporter (NaCT or SLC13A5) has emerged as a promising therapeutic target for metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and obesity [1] [6] [2]. As the primary plasma membrane transporter for citrate in hepatocytes, NaCT facilitates the movement of extracellular citrate into the cytosol using a sodium gradient [1] [7]. Cytosolic citrate serves as a crucial precursor for de novo lipogenesis by providing acetyl-CoA through ATP-citrate lyase (ACLY) and acts as a key metabolic regulator by allosterically inhibiting phosphofructokinase-1 (glycolysis) and activating acetyl-CoA carboxylase (fatty acid synthesis) [1] [4] [5]. Inhibition of SLC13A5 is proposed to reduce hepatic lipid accumulation and improve insulin sensitivity by limiting citrate availability for lipid synthesis and altering energy-sensing pathways [6] [2] [5]. The human hepatoma cell line HepG2, which endogenously expresses SLC13A5, provides a valuable in vitro model system for investigating the transport activity, pharmacological inhibition, and metabolic consequences of modulating this transporter [4] [3].

Experimental Protocols

Cell Culture and Maintenance

- Cell Line: Human hepatocarcinoma HepG2 cells (ATCC HB-8065).

- Culture Conditions: Maintain in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO~2~ humidified atmosphere.

- Experimental Seeding: Seed cells in collagen-coated plates at a density of 2.5-3.0 × 10^5^ cells per well (12-well plate) or 1.0 × 10^6^ cells per well (6-well plate) and culture for 48 hours to reach 80-90% confluence. For metformin studies, include both normal (5 mM) and high (20 mM) glucose conditions in the culture medium, as metformin's effect on NaCT is glucose concentration-dependent [3].

Pharmacological Inhibition of Citrate Uptake

- Inhibitor Preparation: Prepare a 10 mM stock solution of PF-06649298 (or compound 2) in DMSO. Aliquot and store at -20°C. For metformin, prepare a 1 M stock solution in PBS and sterile filter [2] [3].

- Cell Treatment: Pre-treat HepG2 cells with the inhibitor (e.g., 0.1-10 µM PF-06649298, 1-10 mM metformin, or 0.5-2.5 mM AICAR) for 24 hours in complete culture medium. Include vehicle control (equivalent DMSO concentration, typically <0.1%).

- Citrate Uptake Assay:

- Gently wash treated cells twice with pre-warmed uptake buffer (e.g., 140 mM NaCl, 2 mM KCl, 1 mM MgCl~2~, 1 mM CaCl~2~, 5 mM glucose, 10 mM HEPES, pH 7.4).

- For Li+ stimulation assays, supplement the uptake buffer with 10 mM LiCl [3].

- Initiate uptake by adding uptake buffer containing 100-500 µM citrate (including trace amounts of ¹⁴C-citrate or ³H-citrate for detection) or unlabeled citrate for HPLC-based detection.

- Incubate at 37°C for a predetermined time (e.g., 10-30 minutes) within the linear uptake range.

- Terminate uptake by rapidly washing cells three times with ice-cold PBS.

- Lyse cells with 0.1% SDS (for radioactive detection) or appropriate solvent for HPLC/MS.

- Quantify radioactivity by scintillation counting or citrate concentration by HPLC/MS. Normalize protein content using a BCA assay [2] [3] [5].

Genetic Knockdown of SLC13A5

- Lentiviral shRNA Transduction:

- shRNA Constructs: Use validated SLC13A5-specific shRNA sequences (e.g., target sequences 5´-CCGGGCCTACATCACCAACCTCAAT-3´ and 5´-CCGGGCTGGAATGGCATCATTAATT-3´) cloned into a pLKO.1-puro vector [4].

- Virus Production: Generate lentiviral particles in HEK-293T cells by co-transfecting the shRNA vector with packaging plasmids (psPAX2 and pMD2.G).

- Transduction: Infect HepG2 cells at an MOI of 5-10 in the presence of 8 µg/mL polybrene.

- Selection: Select stable knockdown cells with 2-5 µg/mL puromycin for 7-10 days post-transduction. Validate knockdown efficiency by qRT-PCR and Western blotting [4].

Metabolic and Functional Assays

- Cell Proliferation and Viability:

- Assess using trypan blue exclusion or CellTiter-Glo Luminescent Cell Viability Assay according to manufacturer's instructions. Measure at 24, 48, and 72 hours post-treatment/seeding [4].

- Cell Cycle Analysis:

- Fix cells in 70% ethanol, treat with RNase A, stain with propidium iodide (50 µg/mL), and analyze DNA content by flow cytometry [4].

- Intracellular Metabolite Measurement:

- Citrate and ATP/ADP: Extract metabolites with 80% methanol (pre-chilled to -80°C). Quantify citrate using a commercial citrate assay kit or LC-MS/MS. Measure ATP and ADP levels using a luciferase-based assay kit [4].

- Lipid Content: Fix cells with 4% formaldehyde, stain with Oil Red O (0.5% in isopropanol), extract the dye with 100% isopropanol, and measure absorbance at 510 nm [4].

- Western Blot Analysis:

- Extract total protein with RIPA buffer. Resolve 20-30 µg protein by SDS-PAGE, transfer to PVDF membrane, and probe with primary antibodies against SLC13A5, p-AMPK, AMPK, p-mTOR, mTOR, ACLY, p21, and Cyclin B1, followed by HRP-conjugated secondary antibodies. Detect using ECL reagent [4].

Data Analysis and Interpretation

Table 1: Expected Effects of SLC13A5 Inhibition in HepG2 Cells

| Parameter | Control Cells | SLC13A5 Inhibited/Knockdown Cells | Significance |

|---|---|---|---|

| Citrate Uptake Vmax | ~80 nmol/30min/mg protein [3] | ~40 nmol/30min/mg protein [3] | ≈50% reduction |

| Intracellular Citrate | Baseline | Decreased by ~40-60% [4] | p < 0.05 |

| ATP/ADP Ratio | Baseline | Decreased by ~30% [4] | p < 0.05 |

| Lipid Content | Baseline | Decreased by ~40-50% [4] | p < 0.05 |

| Cell Proliferation | Baseline | Decreased by ~40-60% [4] | p < 0.05 |

| p-AMPK/AMPK Ratio | Baseline | Increased by ~2-3 fold [4] [3] | p < 0.05 |

Troubleshooting and Technical Considerations

- Low Citrate Uptake Signal: Ensure uptake buffer contains sodium and has the correct pH (7.4). Pre-incubate cells in substrate-free buffer for 30 minutes to deplete endogenous substrates. Confirm expression of SLC13A5 in your HepG2 batch by qPCR/Western [2] [3].

- High Background in Uptake Assay: Increase the number and volume of ice-cold PBS washes after uptake. Include a blank (no-cells control) to subtract non-specific binding [2].

- Variable Inhibitor Response (Metformin): Monitor glucose concentration in culture medium, as effects are more pronounced under physiological (5 mM) versus high (20 mM) glucose conditions [3].

- Incomplete SLC13A5 Knockdown: Optimize viral titer (MOI), ensure efficient selection with puromycin, and use a combination of multiple shRNAs for complete knockdown [4].

Experimental Workflow Diagram

The following diagram outlines the key steps for conducting SLC13A5 inhibition studies in HepG2 cells:

Key Signaling Pathways Affected by SLC13A5 Inhibition

The diagram below illustrates the core metabolic signaling pathways modulated by SLC13A5 inhibition in HepG2 cells:

Conclusion

HepG2 cells serve as a robust and physiologically relevant in vitro model for investigating SLC13A5 biology and evaluating potential inhibitors. The protocols outlined herein for pharmacological inhibition and genetic knockdown, combined with appropriate functional and metabolic readouts, provide a comprehensive framework for studying the role of NaCT in hepatic metabolism. The consistent observation that SLC13A5 suppression reduces lipid accumulation and cell proliferation in HepG2 cells strongly supports its therapeutic potential for metabolic diseases and hepatocellular carcinoma [2] [4] [5]. These application notes provide standardized methods to ensure reproducibility and reliability in NaCT research, facilitating the development of novel SLC13A5-targeted therapies.

References

- 1. Structure and inhibition mechanism of the human citrate ... [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of novel inhibitors of the ... [nature.com]

- 3. The Hepatic Plasma Membrane Citrate Transporter NaCT (SLC13A5) as a Molecular Target for Metformin | Scientific Reports [nature.com]

- 4. Silencing of solute carrier family 13 member 5 disrupts energy homeostasis and inhibits proliferation of human hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of citrate cotransporter Slc13a5/mINDY by RNAi ... [pmc.ncbi.nlm.nih.gov]

- 6. The citrate transporter SLC13A5 as a therapeutic target for ... [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of the SLC13A5 Gene Transcription [pmc.ncbi.nlm.nih.gov]

BI 01383298 dosing concentration for in vitro studies

BI 01383298 Dosing at a Glance

The table below summarizes the key quantitative data for using this compound in in vitro assays.

| Parameter | Recommended Value / Range | Experimental Context |

|---|---|---|

| Working Concentration | 100 nM [1] | Standard concentration for effective inhibition in uptake assays. |

| IC₅₀ Value | ~100 nM [1] | Represents the concentration for half-maximal inhibition of citrate uptake. |

| Stock Solution | 10 mM in DMSO [2] | Common stock concentration provided by commercial suppliers. |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments using this compound, based on published studies.

Cell Culture and Transfection

This protocol is for setting up the cellular system to study human NaCT [1].

- Cell Lines: Use HEK293FT cells for ectopic expression or HepG2 cells, which constitutively express NaCT.

- Transfection: For HEK293FT cells, use a lipofectamine-3000-based transfection system to transiently express cloned human SLC13A5 or mouse Slc13a5 cDNA. The expression is driven by a CMV promoter.

- Culture Conditions: Maintain cells in high-glucose DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

Citrate Uptake Assay

This is the core assay for evaluating this compound's inhibitory activity [1].

- Cell Seeding: Seed HepG2 cells at a density of 4 × 10⁵ cells per well in an appropriate plate.

- Inhibitor Pre-treatment: Pre-incubate the cells with your chosen concentration of this compound (e.g., 100 nM) for a specified period.

- Uptake Measurement: Initiate the transport by adding radiolabeled [¹⁴C]-citrate to the cells.

- Termination and Analysis: Terminate the uptake reaction, typically by ice-cold buffer washes. Lyse the cells and measure the accumulated radioactivity using a scintillation counter to quantify citrate uptake.

Cell Proliferation Assay

This protocol assesses the functional consequences of NaCT inhibition [1].

- Treatment: Continuously expose HepG2 cells to this compound in the culture medium.

- Proliferation Measurement: Monitor cell proliferation over time using standard methods (e.g., cell counting, MTT assay).

- Expected Outcome: Exposure to this compound should result in decreased HepG2 cell proliferation.

Critical Experimental Considerations

- Species Specificity: this compound is an irreversible and non-competitive inhibitor of human NaCT but has no effect on the mouse orthologue (Slc13a5) [1]. This is a critical factor in model selection.

- Inhibition Mechanism: The irreversible nature of its inhibition means that the effects are long-lasting. Pre-incubating cells with the inhibitor before the uptake assay is a key step in the protocol [1].

- Broad Substrate Inhibition: While known for citrate transport inhibition, this compound also inhibits human NaCT-mediated uptake of other substrates like L-arginine and its derivatives (ADMA, L-homoarginine) [3].

Mechanism and Workflow Diagrams

The following diagrams illustrate the mechanism of this compound and a general workflow for conducting the uptake assay.

Diagram 1: Mechanism of this compound Action. This compound irreversibly binds to the human NaCT transporter on the hepatocyte membrane, inhibiting the influx of citrate from the blood. This leads to altered metabolic pathways within the cell, such as reduced fatty acid and cholesterol synthesis [1].

Diagram 2: Citrate Uptake Assay Workflow. The key steps for performing the radiolabeled citrate uptake assay to quantify the inhibitory effect of this compound on NaCT function [1].

Frequently Asked Questions

Is this compound available for research? Yes, this compound was designed by Boehringer Ingelheim and is available for research both through their open innovation portal (opnMe.com) and from commercial chemical suppliers like MedChemExpress [2].

What is the molecular weight and formula of this compound? Its molecular weight is 445.34, and its chemical formula is C₁₉H₁₉Cl₂FN₂O₃S [2].

References

BI 01383298 solubility in DMSO and assay buffer

BI 01383298: Solubility and Stock Preparation

This compound is a potent and selective inhibitor of the human sodium-coupled citrate transporter (NaCT or SLC13A5) [1]. The table below summarizes its key physicochemical and solubility properties to guide your experimental planning.

| Property | Value / Description |

|---|---|

| Molecular Weight | 445.34 g/mol [2] [3] [4] |

| Molecular Formula | C₁₉H₁₉Cl₂FN₂O₃S [2] [3] [4] |

| CAS Number | 2227549-00-8 [2] [3] [4] |

| Solubility in DMSO | ~37 - 45 mg/mL (84 - 101 mM) [3] [4] [5] |

| Solubility in Water | Insoluble [3] [4] [5] |

| Solubility in Ethanol | Insoluble [3] |

| Recommended Storage | Store as a powder at -20°C; protect from light [2] [4] [5]. |

For preparing stock solutions and performing subsequent dilutions:

- Stock Solution: Dissolve this compound in pure, fresh DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).

- Assay Buffer Dilution: Further dilute the DMSO stock solution into your aqueous assay buffer immediately before use.

- DMSO Control: The final concentration of DMSO in your assay should not exceed 0.1% (v/v) to maintain cell viability and minimize solvent effects [1] [4].

Experimental Protocols for NaCT Inhibition

Here are detailed methodologies for assessing the biological activity of this compound, based on published research.

Radiolabeled Citrate Uptake Assay in HepG2 Cells

This protocol measures the direct inhibition of NaCT-mediated citrate transport by this compound in HepG2 cells, which constitutively express SLC13A5 [1] [4].

- Cell Culture: Maintain HepG2 cells in high-glucose DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Culture at 37°C in a 5% CO₂ incubator.

- Cell Seeding: Seed cells onto 24-well culture plates at a density of 4 × 10⁵ cells per well and culture for 48 hours [1] [4].

- Inhibitor Pre-treatment:

- Prepare assay buffers: NaCl buffer (140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, 25 mM HEPES/Tris, pH 7.5) and NMDG-Cl buffer (same composition but NaCl replaced with N-Methyl-D-glucamine, for measuring non-specific uptake) [1] [4].

- Pre-incubate cells with the NaCl buffer containing your desired concentration of this compound (e.g., 0.001 to 10 µM) or vehicle control (0.1% DMSO) for a specified time.

- Uptake Measurement:

- Termination and Analysis:

- Data Calculation: Calculate Na⁺-dependent citrate uptake by subtracting uptake in NMDG-Cl buffer from uptake in NaCl buffer. Plot the remaining activity against inhibitor concentration to determine IC₅₀ values.

This experimental workflow can be visualized as follows:

Colony Formation Assay to Assess Cell Proliferation

This protocol evaluates the long-term functional consequences of NaCT inhibition on cancer cell growth [1] [4].

- Cell Seeding: Seed HepG2 cells at a low density (e.g., 5,000 cells per well) in 6-well culture plates.

- Continuous Treatment: Culture cells in normal growth medium supplemented with this compound (e.g., 5 or 10 µM) or 0.1% DMSO as a vehicle control.

- Medium Replacement: Replace the culture medium with fresh medium (containing the inhibitor or vehicle) every two days for 10-14 days.

- Colony Staining and Quantification:

Critical Notes for Researchers

- Irreversible Inhibition: this compound acts as an irreversible and non-competitive inhibitor of human NaCT [3] [1]. This means pre-incubation time and thorough washing may not remove its effect, which is a key consideration for designing wash-out or recovery experiments.

- Species Specificity: Be aware that this compound is a potent inhibitor of human NaCT (IC₅₀ ~24-100 nM) but has no effect on the mouse orthologue [2] [1] [4]. This limits its direct use in mouse models.

- Buffer Interference: If you need to measure protein concentration in lysates from these experiments, note that common buffer components like Tris and citrate absorb in the mid-infrared region and can interfere with assays like the Direct Detect spectrometer [6]. In such cases, buffer exchange or the use of compatible lysis buffers is recommended.

References

- 1. Functional analysis of a species-specific inhibitor selective ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Other Ion Pumps/Transporters [tocris.com]

- 3. This compound | Sodium Channel inhibitor | Mechanism [selleckchem.com]

- 4. | Sodium Channel | CAS 2227549-00-8 | Buy BI ... 01383298 BI [invivochem.com]

- 5. 美国GlpBio - this compound | Cas# 2227549-00-8 [glpbio.cn]

- 6. Buffer Compatibility | Life Science Research [merckmillipore.com]

Diagram 2: Parallel workflows for assessing the functional (uptake) and phenotypic (proliferation) effects of SLC13A5 inhibitors.

Introduction to SLC13A5 as a Therapeutic Target

The sodium-coupled citrate transporter (NaCT or SLC13A5) is a plasma membrane transporter that facilitates citrate uptake into cells, notably in the liver and certain cancer cells. Cytosolic citrate is a crucial metabolic intermediate that fuels de novo lipogenesis and supports cell proliferation by generating acetyl-CoA and NADPH [1] [2]. Inhibiting SLC13A5 is a promising therapeutic strategy for metabolic diseases and specific cancers, as it disrupts this key metabolic pathway [1] [3]. The following sections provide detailed protocols and data for assessing the anti-proliferative effects of SLC13A5 inhibitors.

Quantitative Profile of SLC13A5 Inhibitors

The table below summarizes key inhibitors used in cell proliferation and citrate uptake assays.

Table 1: Profile of Key SLC13A5 Inhibitors

| Inhibitor Name | IC₅₀ (Citrate Uptake) | Cell Type / Assay | Key Characteristics & Impact on Cell Proliferation |

|---|

| BI01383298 [1] | ~100 nM | HEK293 cells (ectopic human NaCT) | - Irreversible, non-competitive inhibitor.

- Species-specific (inhibits human, not mouse NaCT).

- Reduces HepG2 cell proliferation. | | | ~100 nM | HepG2 cells (constitutive human NaCT) | | | PF-06649298 (PF2) [4] [5] | 0.4 - 10 µM | HEK293-derived stable cell line (HEKNaCT) | - Transportable substrate, competitive inhibitor.

- State-dependent, allosteric inhibitor.

- Reduces hepatic citrate uptake in vivo. | | Compound 2 [(2R)-2-hydroxy-2-[2-(2-methoxy-5-methyl-3-pyridinyl)ethyl]succinic acid] [5] | 0.41 µM | HEKNaCT cells | - Stereosensitive (R-enantiomer is active).

- Competitive substrate for NaCT.

- Clean in vitro safety profile, low permeability. | | | 16.2 µM | Cryopreserved Human Hepatocytes | | | | 4.5 µM | Cryopreserved Mouse Hepatocytes | | | PF-06761281 [1] [6] | 0.51 µM | HEKNaCT cells | - Orally active, partial selective inhibitor.

- Derivative of PF-06649298 with ~4-fold higher potency. | | | 0.12 - 0.74 µM | Rat, Mouse, Human Hepatocytes | |

Detailed Experimental Protocols

Protocol 1: Cell Proliferation Assay in HepG2 Cells

This protocol is adapted from studies investigating the effect of BI01383298 on human hepatocellular carcinoma cells [1].

1. Cell Line and Culture Conditions

- Cell Line: HepG2 (human hepatocellular carcinoma, ATCC CVCL_0027).

- Culture Medium: High-glucose DMEM, supplemented with:

- 10% Fetal Bovine Serum (FBS)

- 1% Penicillin/Streptomycin

- 1 mM sodium pyruvate

- 1 mM non-essential amino acids

- Passaging: Use cells between passages 3 and 13 for experiments.

2. Seeding and Inhibitor Treatment

- Seed HepG2 cells at a density of 4 × 10⁵ cells per well in an appropriate multi-well plate.

- Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

- The next day, prepare serial dilutions of the inhibitor (e.g., BI01383298) in the culture medium.

- Treat cells with the inhibitor across a concentration range (e.g., 1 nM to 100 µM). Include a DMSO vehicle control.

- Incubate cells for the desired period (e.g., 48-72 hours) to assess the long-term anti-proliferative effect.

3. Proliferation Assessment

- Cell proliferation can be measured using standard methods such as:

- Cell Counting: Using a hemocytometer or automated cell counter.

- MTT Assay: Measuring metabolic activity.

- CellTiter-Glo Luminescent Assay: Quantifying ATP content as a proxy for viable cells.

4. Data Analysis

- Normalize cell counts or viability signals to the vehicle control (100% proliferation).

- Plot dose-response curves and calculate the IC₅₀ value for proliferation inhibition using non-linear regression analysis.

Protocol 2: Citrate Uptake Inhibition Assay in Recombinant Systems

This protocol is used to determine the IC₅₀ of inhibitors and is fundamental for initial compound screening [1] [5].

1. Cell Preparation

- Use HEK293FT cells (Thermo Fisher, CVCL_6911) transiently or stably transfected with human SLC13A5.

- Culture cells in high-glucose DMEM with 10% FBS and 1% Penicillin/Streptomycin.

- For assays, seed cells on poly-D-lysine-coated multi-well plates to achieve high-density monolayers.

2. Uptake Measurement

- Pre-incubate cells for 15-30 minutes with the inhibitor at various concentrations in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

- Initiate uptake by replacing the pre-incubation buffer with a fresh buffer containing both the inhibitor and radiolabeled ¹⁴C-citrate.

- Incubate for a specific, short time (e.g., 5-15 minutes) at 37°C to measure initial uptake rates.

- Terminate uptake by rapidly washing the cells 2-3 times with ice-cold buffer.

3. Quantification

- Lyse cells with 0.1N NaOH or a dedicated lysis buffer.

- Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity with a scintillation counter.

- Normalize counts to total cellular protein (measured by Bradford or BCA assay).

4. Data Analysis

- Express uptake in the presence of inhibitors as a percentage of the control (vehicle-only) uptake.

- Plot inhibition curves and calculate the IC₅₀ value using a four-parameter logistic curve.

Metabolic Pathways and Experimental Workflow

The following diagrams illustrate the metabolic role of SLC13A5 and the experimental workflow for inhibitor testing.

Diagram 1: SLC13A5's role in metabolism is inhibited by specific compounds, reducing the substrate available for lipogenesis and growth.

References

- 1. Functional analysis of a species-specific inhibitor selective ... [pmc.ncbi.nlm.nih.gov]

- 2. Plasma Membrane Na+-Coupled Citrate Transporter ... [mdpi.com]

- 3. Anticancer effects of high-dose extracellular citrate ... [sciencedirect.com]

- 4. Structure and inhibition mechanism of the human citrate ... [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and characterization of novel inhibitors of the ... [nature.com]

- 6. PF-06761281 | NaCT/SLC13A5 Inhibitor [medchemexpress.com]

Application Notes and Protocol: Assessing NaCT Inhibitor Efficacy in HepG2 Cells Using Colony Formation Assay

Introduction

The sodium-coupled citrate transporter (NaCT/SLC13A5) has emerged as a promising therapeutic target for metabolic diseases and hepatocellular carcinoma (HCC). Citrate plays a central role in cellular metabolism, regulating key pathways including fatty acid and cholesterol synthesis, glycolysis, and gluconeogenesis. Inhibition of NaCT reduces citrate uptake into hepatocytes, impacting metabolic pathways and suppressing hepatocellular carcinoma cell growth [1].

BI01383298 is a novel, high-potency inhibitor selective for human NaCT. It acts as an irreversible, non-competitive inhibitor with an exceptionally high affinity (IC~50~ ≈ 100 nM), representing the most potent NaCT inhibitor identified to date. A critical feature of BI01383298 is its marked species specificity, effectively inhibiting human NaCT but showing no effect on the mouse ortholog [1]. This application note details the use of the colony-forming efficacy (CFE) assay to quantify the anti-proliferative effects of NaCT inhibitors like BI01383298 on HepG2 cells, a human hepatocellular carcinoma line.

The colony formation assay is a label-free, clonogenic method that measures the ability of a single cell to proliferate and form a colony. This method is particularly valuable in nanotoxicology and drug discovery because it avoids potential optical or chemical interferences that can complicate chromophore- or fluorophore-based cytotoxicity assays [2].

Key NaCT Inhibitor Characteristics

Table 1: Profile of the NaCT Inhibitor BI01383298

| Characteristic | Description |

|---|---|

| Chemical Name | 1-(3,5-Dichlorophenylsulfonyl)-N-(4-fluorobenzyl)piperidine-4-carboxamide [1] |

| Molecular Target | Human NaCT (SLC13A5) [1] |

| Inhibition Mode | Irreversible and non-competitive [1] |

| IC~50~ Value | ~100 nM (Highest known potency for NaCT) [1] |

| Species Specificity | Inhibits human NaCT; no effect on mouse NaCT [1] |

| Biological Outcome | Decreased HepG2 cell proliferation [1] |

Table 2: Comparison of Assays for Assessing Anti-Proliferative Effects

| Assay Type | Principle | Advantages | Limitations |

|---|---|---|---|

| Colony Formation (CFE) | Measures ability of single cells to form colonies [2] | Label-free, avoids optical/chemical interference, directly visualizes clonogenic capacity [2] | Longer duration (1-2 weeks), manual counting can be time-consuming |

| Cell Viability (CCK-8) | Measures metabolic activity via formazan dye formation [3] | High-throughput, fast, quantitative | Susceptible to interference from test compounds or nanoparticles [2] |

| Flow Cytometry (Apoptosis) | Detects phosphatidylserine externalization (Annexin V/PI) [3] | Quantifies early/late apoptosis and necrosis, can analyze cell cycle [3] | Requires specialized equipment, can be complex for compound interference |

Detailed Experimental Protocol

Materials and Reagents

- Cell Line: Human hepatocellular carcinoma HepG2 cells (ATCC CVCL_0027) [1].

- Culture Medium: High-glucose Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin/streptomycin, 1 mM pyruvate, and 1 mM non-essential amino acids [1].

- Test Compound: BI01383298 (Medkoo Biosciences). Prepare a stock solution in DMSO and further dilute in culture medium. The final DMSO concentration should not exceed 0.1% (v/v). Include a vehicle control with 0.1% DMSO.

- Other Reagents: Phosphate-Buffered Saline (PBS), trypsin-EDTA solution, crystal violet staining solution (0.5% w/v in 25% methanol), methanol, six-well cell culture plates [2].

Colony Formation Assay Procedure

Workflow Diagram: Colony Formation Assay

Cell Seeding:

- Harvest HepG2 cells in the logarithmic growth phase using trypsin-EDTA.

- Count the cells and prepare a suspension in complete culture medium.

- Seed the cells at a low density of 500 to 1000 cells per well in a six-well plate. Gently swirl the plate to ensure even distribution. This low density is critical to allow isolated cells to form distinct colonies without overlapping [2].

Inhibitor Treatment:

- After a 24-hour recovery period (allowing cells to adhere), carefully remove the old medium.

- Add fresh complete medium containing the NaCT inhibitor (BI01383298) at desired concentrations (e.g., 5, 10, 20 µM, based on dose-response testing). Include a vehicle control (0.1% DMSO) and a positive control for growth inhibition if available.

- The treatment period is 48 hours [3].

Colony Development:

- After the 48-hour treatment, carefully aspirate the medium containing the inhibitor.